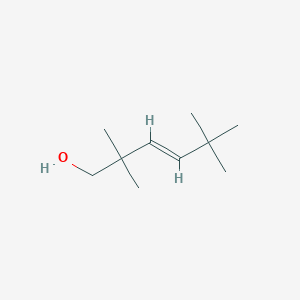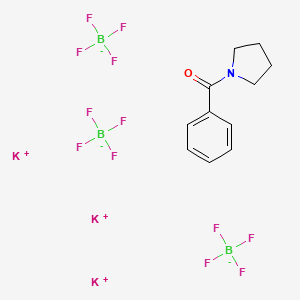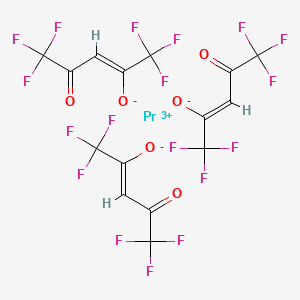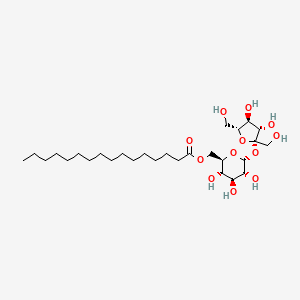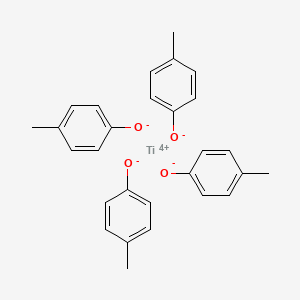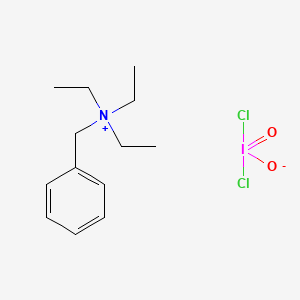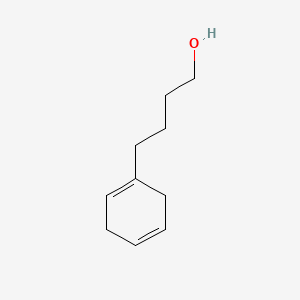
4-(1,4-Cyclohexadien-1-yl)-1-butanol
Vue d'ensemble
Description
4-(1,4-Cyclohexadien-1-yl)-1-butanol is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thermolysis Reactions : Tetramethyl-1,2-dioxetane's thermolysis in degassed 1,4-cyclohexadiene yields products such as benzene, 2-propanol, and 1,4-dihydrocumyl alcohol, as explored in the study by Bartlett, Baumstark, and Landis (2010) from "Recueil des Travaux Chimiques des Pays-Bas" (Bartlett, Baumstark, & Landis, 2010).
Cycloaddition Reactions : The radical cation of 1,3-butadiene reacts with vinyl methyl (or ethyl) ether in the gas phase via a [2+4] cycloaddition reaction, forming an excited collision complex of ionized 4-methoxy- (or ethyl) cyclohexadiene, as reported by Doorn et al. (1978) in "Journal of Mass Spectrometry" (Doorn, Nibbering, Ferrer-Correia, & Jennings, 1978).
Catalytic Enantioselective Alcoholysis : Enzyme-catalyzed enantioselective alcoholysis with n-butanol can desymmetrize prochiral ketones like 4-cyano-4-phenylcyclohexanone, as discussed by Carnell, Barkley, and Singh (1997) in "Tetrahedron Letters" (Carnell, Barkley, & Singh, 1997).
Biomass-Derived Butanol Production : Clostridia's fermentative butanol production, including 1-butanol, has potential as an intermediate in chemical synthesis, a solvent for various industry applications, and a possible fuel or fuel additive. This was highlighted by Lee et al. (2008) in "Biotechnology and Bioengineering" (Lee, Park, Jang, Nielsen, Kim, & Jung, 2008).
Chemical Kinetics of Combustion : Sarathy et al. (2012) presented a comprehensive chemical kinetic combustion model for all four butanol isomers, focusing on their combustion chemistry and dominant reaction pathways at various pressures and temperatures in "Combustion and Flame" (Sarathy, Vranckx, Yasunaga, Mehl, Oßwald, Metcalfe, Westbrook, Pitz, Kohse-Höinghaus, Fernandes, & Curran, 2012).
Propriétés
IUPAC Name |
4-cyclohexa-1,4-dien-1-ylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-2,7,11H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBPGTNRIJGDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(=C1)CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



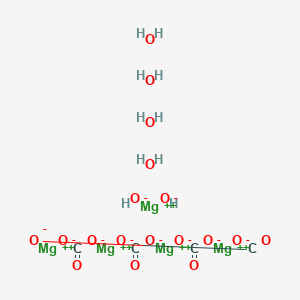
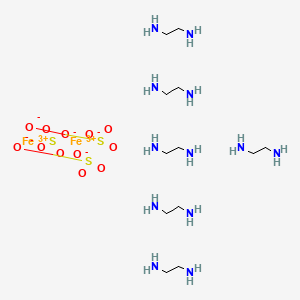

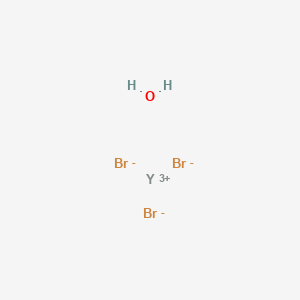
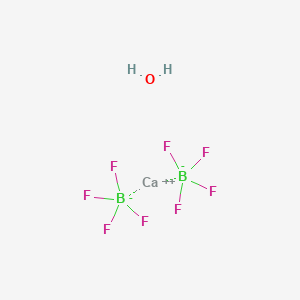
![Azane;5,7,9,11,13,15,17,19,21,23-decahydroxy-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31-nonadecaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecatungstaoctacyclo[21.1.1.11,3.13,5.17,9.111,13.115,17.119,21]hentriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide;pentahydrate](/img/structure/B8203568.png)
![6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one](/img/structure/B8203576.png)
